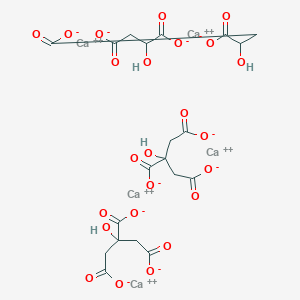![molecular formula C36H35ClFN5O4S B13108128 Methyl ((2S)-1-((2S)-2-(5-(10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate](/img/structure/B13108128.png)
Methyl ((2S)-1-((2S)-2-(5-(10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ((2S)-1-((2S)-2-(5-(10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate is a complex organic compound. It features a variety of functional groups, including a carbamate, an imidazole, and a pyrrolidine ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the benzo[5,6][1,3]oxazino[3,4-a]indole core, the introduction of the chloro and fluoro substituents, and the attachment of the cyclopropylthiophen-2-yl group. Each step would require specific reagents and conditions, such as:
Formation of the benzo[5,6][1,3]oxazino[3,4-a]indole core: This might involve a cyclization reaction using a suitable precursor.
Introduction of chloro and fluoro substituents: Halogenation reactions using reagents like chlorine gas or fluorine-containing compounds.
Attachment of the cyclopropylthiophen-2-yl group: This could involve a coupling reaction, possibly using a palladium catalyst.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to maximize yield and purity. This might involve:
Scaling up reactions: Using larger reactors and optimizing reaction conditions.
Purification processes: Employing techniques like chromatography or crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.
Reduction: Reduction of specific functional groups, such as the imidazole ring.
Substitution: Halogen substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups targeted and the reaction conditions used.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology
Its potential biological activity could be explored for applications in drug discovery and development.
Medicine
If the compound exhibits pharmacological properties, it could be investigated as a potential therapeutic agent for various diseases.
Industry
The compound might find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its interaction with specific molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl ((2S)-1-((2S)-2-(5-(10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate: This compound shares structural similarities with other carbamate-containing molecules.
Other benzo[5,6][1,3]oxazino[3,4-a]indole derivatives: These compounds might exhibit similar chemical reactivity and biological activity.
Uniqueness
The unique combination of functional groups and substituents in this compound distinguishes it from other similar molecules, potentially leading to unique chemical and biological properties.
Properties
Molecular Formula |
C36H35ClFN5O4S |
|---|---|
Molecular Weight |
688.2 g/mol |
IUPAC Name |
methyl N-[(2S)-1-[(2S)-2-[5-[10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C36H35ClFN5O4S/c1-18(2)32(41-36(45)46-3)34(44)42-12-4-5-26(42)33-39-17-24(40-33)20-14-23(38)31-27-15-21-13-22(37)8-9-25(21)43(27)35(47-28(31)16-20)30-11-10-29(48-30)19-6-7-19/h8-11,13-19,26,32,35H,4-7,12H2,1-3H3,(H,39,40)(H,41,45)/t26-,32-,35?/m0/s1 |
InChI Key |
UNZINDKLMNRSMW-GYXHNOJXSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC4=C(C5=CC6=C(N5C(O4)C7=CC=C(S7)C8CC8)C=CC(=C6)Cl)C(=C3)F)NC(=O)OC |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C5=CC6=C(N5C(O4)C7=CC=C(S7)C8CC8)C=CC(=C6)Cl)C(=C3)F)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



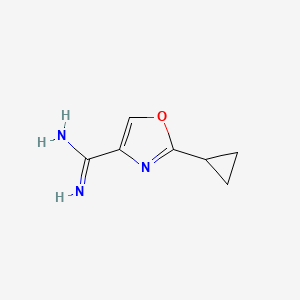
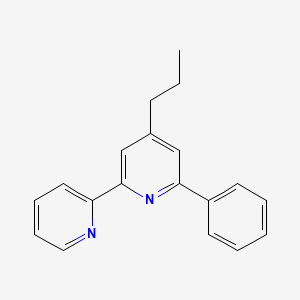
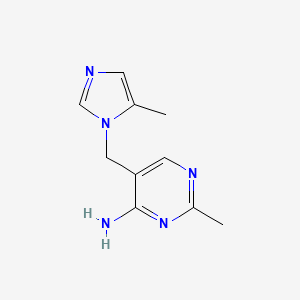
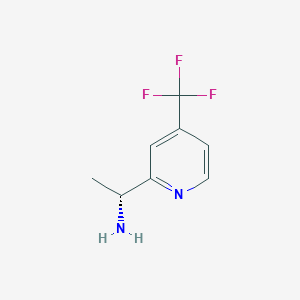

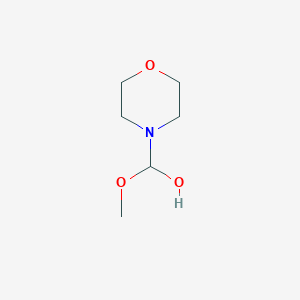
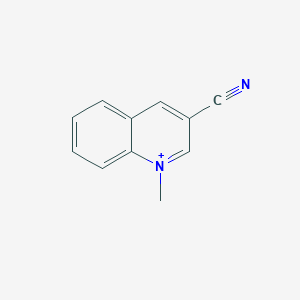
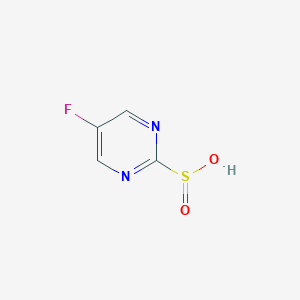

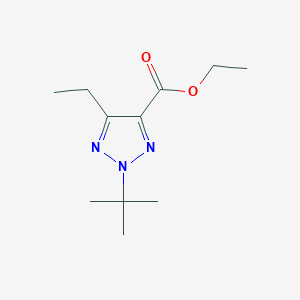
![tert-butyl (1S,4R,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13108133.png)
